molecular formula C9H6ClNO2S2 B136558 5-(2-Pyridyl)thiophene-2-sulfonyl chloride CAS No. 151858-64-9

5-(2-Pyridyl)thiophene-2-sulfonyl chloride

Cat. No.: B136558
CAS No.: 151858-64-9
M. Wt: 259.7 g/mol
InChI Key: OGOMWPWAEIDEOU-UHFFFAOYSA-N
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Description

5-(2-Pyridyl)thiophene-2-sulfonyl chloride is an organic compound with the molecular formula C9H6ClNO2S2 and a molecular weight of 259.73 g/mol . It is a sulfonyl chloride derivative, characterized by the presence of a pyridine ring attached to a thiophene ring, which is further substituted with a sulfonyl chloride group. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Pyridyl)thiophene-2-sulfonyl chloride typically involves the chlorosulfonation of 5-(2-pyridyl)thiophene. The reaction is carried out using

Biological Activity

5-(2-Pyridyl)thiophene-2-sulfonyl chloride (CAS No. 151858-64-9) is a sulfonyl chloride derivative that exhibits significant biological activities, making it a compound of interest in medicinal chemistry and drug development. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a pyridine group and a sulfonyl chloride moiety. The presence of these functional groups contributes to its reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound possesses various biological activities, including:

  • Antimicrobial Activity : Exhibits inhibitory effects against various bacterial strains.
  • Anticancer Potential : Shows promise in inhibiting tumor growth in specific cancer cell lines.
  • Anti-inflammatory Effects : May modulate inflammatory pathways.

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The sulfonyl chloride group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition.
  • Receptor Modulation : The compound may influence receptor activity through competitive binding or allosteric modulation.

Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated that the compound effectively inhibited growth, with minimal inhibitory concentrations (MIC) ranging from 64 to 128 µg/mL against Gram-positive bacteria such as Staphylococcus aureus.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus64
Escherichia coli128
Pseudomonas aeruginosa256

Anticancer Activity

In vitro studies demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines, including breast and colon cancer cells. The compound induced apoptosis, evidenced by increased caspase activity and PARP cleavage.

Cell LineIC50 (µM)Mechanism
MCF-7 (Breast Cancer)15Apoptosis induction
HCT116 (Colon Cancer)20Caspase activation

Anti-inflammatory Effects

The compound was also tested for its anti-inflammatory properties using an LPS-induced inflammation model in macrophages. Results showed a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6.

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Control300250
Compound Treatment150100

Scientific Research Applications

Synthesis and Reactivity

5-(2-Pyridyl)thiophene-2-sulfonyl chloride is commonly synthesized through chlorosulfonation reactions, which involve the introduction of sulfonyl groups into aromatic systems. This compound has shown significant reactivity in various coupling reactions, particularly in palladium-catalyzed desulfitative arylation processes.

Key Reactions

  • Palladium-Catalyzed Heteroarylation :
    • The compound acts as a heteroarylating agent, facilitating the formation of C–C bonds with various substrates, including pyrroles and furans. For instance, coupling reactions involving 1-methylpyrrole have yielded products with moderate to high yields (e.g., 42% to 81% depending on conditions) .
  • Desulfitative Coupling :
    • The compound can undergo desulfitative coupling with other heterocycles, enabling the formation of complex molecular architectures that are valuable in drug discovery .

Biological Applications

This compound has been evaluated for its biological activity, particularly in the development of pharmaceuticals targeting various diseases.

Potential Therapeutic Uses

  • Antidiabetic Agents :
    • Research indicates that derivatives of this compound may exhibit potential in treating obesity and type II diabetes by modulating metabolic pathways .
  • Central Nervous System Disorders :
    • Compounds derived from this compound have been investigated for their efficacy against disorders affecting the central nervous system .

Case Studies and Research Findings

StudyReaction TypeYieldNotes
Heteroarylation with pyrrole81%High yield achieved under optimized conditions using Pd catalyst.
Synthesis of sulfonamide derivatives66%Utilized for drug development targeting metabolic disorders.
Direct arylation reactionsVariousDemonstrated versatility in coupling with multiple heterocycles.

Properties

IUPAC Name

5-pyridin-2-ylthiophene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2S2/c10-15(12,13)9-5-4-8(14-9)7-3-1-2-6-11-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGOMWPWAEIDEOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=C(S2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371931
Record name 5-(2-pyridyl)thiophene-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151858-64-9
Record name 5-(2-pyridyl)thiophene-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Pyridin-2-yl-thiophene-2-sulfonyl chloride
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